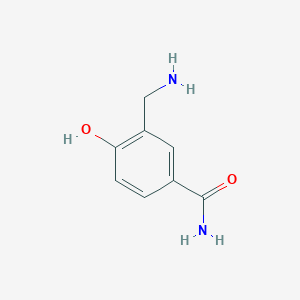

3-(Aminomethyl)-4-hydroxybenzamide

Description

3-(Aminomethyl)-4-hydroxybenzamide is a benzamide derivative characterized by a hydroxy group at the para position (C4) and an aminomethyl substituent at the meta position (C3) on the benzene ring.

Properties

Molecular Formula |

C8H10N2O2 |

|---|---|

Molecular Weight |

166.18 g/mol |

IUPAC Name |

3-(aminomethyl)-4-hydroxybenzamide |

InChI |

InChI=1S/C8H10N2O2/c9-4-6-3-5(8(10)12)1-2-7(6)11/h1-3,11H,4,9H2,(H2,10,12) |

InChI Key |

YCDLQWMUFCMTHB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)CN)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-4-hydroxybenzamide typically involves multi-step organic reactions. One common method starts with the nitration of a benzene derivative, followed by reduction to introduce the aminomethyl group. The hydroxy group can be introduced through hydroxylation reactions. The final step involves the formation of the benzamide by reacting the intermediate with an appropriate amide-forming reagent .

Industrial Production Methods

Industrial production of 3-(Aminomethyl)-4-hydroxybenzamide may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to minimize by-products and maximize efficiency. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-4-hydroxybenzamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The aminomethyl group can be reduced to form a primary amine.

Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used.

Major Products

Oxidation: Formation of 3-(Aminomethyl)-4-oxobenzamide.

Reduction: Formation of 3-(Aminomethyl)-4-hydroxyaniline.

Substitution: Formation of various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

3-(Aminomethyl)-4-hydroxybenzamide has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or a biochemical probe.

Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-4-hydroxybenzamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, influencing signal transduction pathways and altering cellular responses .

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzamide Derivatives

*Estimated based on structural analogs.

Key Observations:

- Polarity and Solubility: The hydroxy group in 3-(Aminomethyl)-4-hydroxybenzamide increases polarity compared to methoxy-substituted analogs (e.g., 3-Amino-4-methoxybenzamide), likely enhancing water solubility .

- Stability: Methoxy groups (as in ) generally confer higher oxidative stability compared to hydroxy groups, which may undergo esterification or glycosylation .

Antibacterial and Antiviral Potential

- 3-(Aminomethyl)-4-hydroxybenzamide derivatives: highlights a related 4-hydroxybenzamide compound (N-[(Z)-(4-fluorophenyl)methylideneamino]-4-hydroxybenzamide) with demonstrated antibacterial and antiviral properties. Computational studies (DFT, molecular docking) suggest that the hydroxy group and planar benzamide core facilitate interactions with bacterial enzymes or viral proteins .

Toxicity Profile

- Aminomethyl Group Considerations: notes that 3-(Aminomethyl)pyridine causes severe skin and eye irritation, suggesting that the aminomethyl moiety in 3-(Aminomethyl)-4-hydroxybenzamide may require careful handling despite differences in the aromatic system .

- Hydroxy vs. Methoxy Safety: Hydroxy-substituted benzamides (e.g., ) may exhibit higher cytotoxicity than methoxy derivatives due to reactive oxygen species (ROS) generation, though this is context-dependent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.